
Benzenesulfonic acid, 4-((((2-methoxyphenyl)amino)thioxomethyl)amino)-, 2-(2-benzothiazolyl)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonic acid, 4-((((2-methoxyphenyl)amino)thioxomethyl)amino)-, 2-(2-benzothiazolyl)hydrazide is a complex organic compound with a unique structure that combines a benzenesulfonic acid moiety with a benzothiazole and a methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 4-((((2-methoxyphenyl)amino)thioxomethyl)amino)-, 2-(2-benzothiazolyl)hydrazide typically involves multiple steps. One common method includes the reaction of 2-methoxyphenyl isocyanate with a suitable amine to form an intermediate, which is then reacted with benzenesulfonic acid and 2-mercaptobenzothiazole under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the final product’s quality and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonic acid, 4-((((2-methoxyphenyl)amino)thioxomethyl)amino)-, 2-(2-benzothiazolyl)hydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonic acid group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, amine derivatives, and substituted benzothiazole compounds.
Applications De Recherche Scientifique
Benzenesulfonic acid, 4-((((2-methoxyphenyl)amino)thioxomethyl)amino)-, 2-(2-benzothiazolyl)hydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzenesulfonic acid, 4-((((2-methoxyphenyl)amino)thioxomethyl)amino)-, 2-(2-benzothiazolyl)hydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic acid, 4-methyl-: This compound has a similar sulfonic acid group but lacks the benzothiazole and methoxyphenyl groups.
2-Methoxyphenyl isocyanate: Shares the methoxyphenyl group but differs in its overall structure and reactivity.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains the methoxyphenyl group but has different functional groups and applications.
Uniqueness
Benzenesulfonic acid, 4-((((2-methoxyphenyl)amino)thioxomethyl)amino)-, 2-(2-benzothiazolyl)hydrazide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activities. Its structure allows for diverse applications in various fields, making it a valuable compound for research and industrial use.
Propriétés
Numéro CAS |
116854-88-7 |
|---|---|
Formule moléculaire |
C21H19N5O3S3 |
Poids moléculaire |
485.6 g/mol |
Nom IUPAC |
1-[4-[(1,3-benzothiazol-2-ylamino)sulfamoyl]phenyl]-3-(2-methoxyphenyl)thiourea |
InChI |
InChI=1S/C21H19N5O3S3/c1-29-18-8-4-2-6-16(18)23-20(30)22-14-10-12-15(13-11-14)32(27,28)26-25-21-24-17-7-3-5-9-19(17)31-21/h2-13,26H,1H3,(H,24,25)(H2,22,23,30) |
Clé InChI |
WUJFHIOKCPVLTJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NNC3=NC4=CC=CC=C4S3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



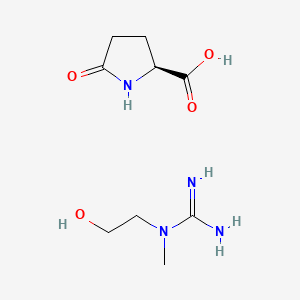

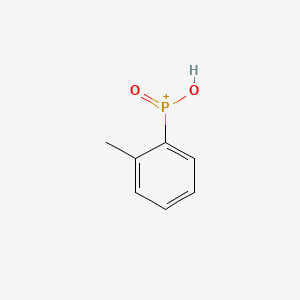
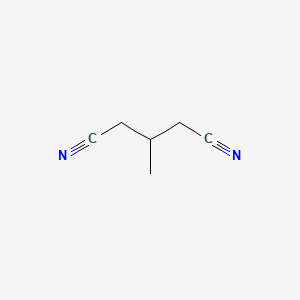
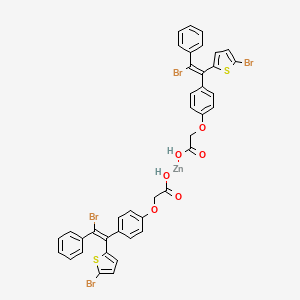
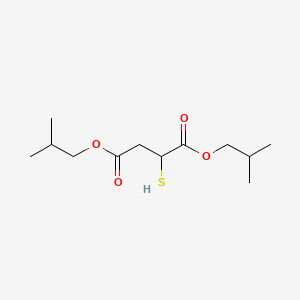
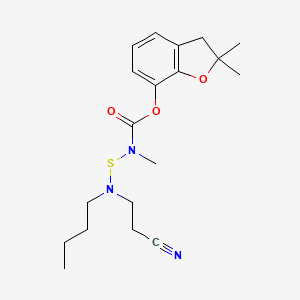

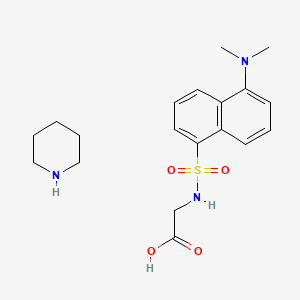
![(2E,4E)-hexa-2,4-dienoic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine](/img/structure/B12692231.png)



